Tiopronin-d3

Vue d'ensemble

Description

Tiopronin-d3 is a deuterated form of tiopronin, a thiol-containing compound primarily used in the treatment of cystinuria, a condition characterized by the excessive excretion of cystine in the urine, leading to kidney stone formation . This compound is often used as an internal standard in analytical chemistry due to its stable isotopic composition .

Mécanisme D'action

Target of Action

Tiopronin-d3, a deuterium-labeled form of Tiopronin, primarily targets cystine in the body . Cystine is an amino acid that, in high concentrations, can lead to the formation of kidney stones in a condition known as cystinuria .

Mode of Action

This compound interacts with cystine through a thiol-disulfide exchange . This interaction forms a water-soluble mixed disulfide complex, reducing the amount of sparingly soluble cystine . By reducing urinary cystine concentrations below the solubility limit, this compound helps reduce cystine stone formation .

Biochemical Pathways

The biochemical pathway affected by this compound is the cystine metabolic pathway . The formation of a water-soluble mixed disulfide complex with cystine alters the solubility of cystine, preventing its precipitation and subsequent formation of kidney stones .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the maximum concentration (Cmax) of this compound is reached after 3-6 hours . It has a long terminal half-life of 53 hours for total Tiopronin . Tiopronin measured as unbound (non-protein-bound) drug disappears more rapidly from plasma, with a calculated half-life of 18 hours . The absolute bioavailability of this compound is 63% .

Result of Action

The primary result of this compound action is the prevention of kidney stone formation in patients with severe homozygous cystinuria . By reducing the concentration of cystine in urine, this compound controls the rate of cystine precipitation and excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of absorption and the overall bioavailability of the drug can be affected by factors such as the pH of the stomach and the presence of food . Furthermore, the efficacy of this compound can be enhanced when used in combination with other measures such as increased fluid intake, decreased sodium and protein intake, and urinary alkalinization .

Analyse Biochimique

Biochemical Properties

Tiopronin-d3 interacts with various biomolecules. It reduces free radical production by murine macrophages and granulocytes in vitro in a dose-dependent manner . This compound can selectively bind to DNA-stabilized silver nanoclusters (DNA–AgNCs) to form a stable Ag-S bond .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces expression of hypoxia-inducible factor 1alpha (HIF-1alpha) and increases VEGF secretion in human colon carcinoma cells . In a rat model of colitis, rectal administration of this compound reduces myeloperoxidase activity and pro-inflammatory cytokine production in the colon .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The formation of a stable Ag-S bond with DNA–AgNCs is one such interaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of tiopronin-d3 involves the incorporation of deuterium atoms into the tiopronin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated glycine with 2-mercaptopropionic acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes steps such as lyophilization, pH adjustment, and stabilization to ensure high purity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tiopronin-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide-linked complexes.

Reduction: It can act as a reducing agent, particularly in thiol-disulfide exchange reactions.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol can be used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide.

Major Products

The major products formed from these reactions include disulfide-linked complexes and various substituted derivatives of this compound .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Tiopronin-d3 is utilized as an internal standard in pharmacokinetic studies to improve the precision of tiopronin quantification. The compound's stable isotope labeling allows for accurate measurement of drug absorption and metabolism.

Case Study: Clinical Pharmacology of Tiopronin

A pivotal study evaluated the pharmacokinetics of tiopronin using this compound as an internal standard. The results indicated that the administration of THIOLA EC tablets (containing tiopronin) showed a decreased plasma exposure compared to THIOLA IR tablets, with a significant reduction in Cmax (22%) and AUC (7%) values when taken with food. This study highlighted the importance of food effects on drug bioavailability and provided essential data for dosing recommendations .

| Parameter | THIOLA EC (300 mg) | THIOLA IR (100 mg x 3) |

|---|---|---|

| Cmax (ng/mL) | 6,216.2 | 7,958.1 |

| AUC0-t (ng·hr/mL) | 31,662 | 33,935.2 |

| Tmax (hr) | 3 | 1 |

Drug Metabolism Research

This compound is instrumental in studying the metabolic pathways of tiopronin and its interactions with cystine in patients with cystinuria. The compound assists researchers in understanding how tiopronin forms mixed disulfides with cystine, enhancing solubility and urinary excretion.

Case Study: Metabolic Pathway Analysis

Research demonstrated that tiopronin reacts with cystine to form a water-soluble mixed disulfide, which is crucial for reducing urinary cystine levels. The use of this compound allowed for precise tracking of these metabolic processes through advanced analytical techniques such as LC-MS/MS .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for developing bioanalytical methods aimed at quantifying tiopronin in various biological matrices. Its stable isotope nature enhances the sensitivity and specificity of detection methods.

Method Validation Study

A validation study using LC-MS/MS demonstrated that this compound could effectively quantify tiopronin concentrations in plasma samples. The calibration curve was linear from 50 ng/mL to 5000 ng/mL, confirming the reliability of this method for clinical applications .

| Calibration Range (ng/mL) | Accuracy (%) | Precision (%) |

|---|---|---|

| 50 - 5000 | ≤15 | ≤20 at LLOQ |

Toxicological Studies

This compound has been employed in toxicological research to assess the effects of various compounds on fetal development. For instance, studies have shown that tiopronin can reduce the incidence of cleft palate in fetuses exposed to teratogenic agents like methylmercury chloride .

Case Study: Teratogenicity Assessment

In a study involving female mice treated with methylmercury chloride, it was found that administering tiopronin significantly reduced the occurrence of cleft palate among offspring. This highlights its potential protective role against certain teratogenic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-penicillamine: Similar in use and efficacy but associated with more adverse effects.

Acetylcysteine: Another thiol-containing compound used as a mucolytic agent and in the treatment of acetaminophen overdose.

Bucillamine: A derivative of tiopronin with additional thiol groups, used in the treatment of rheumatoid arthritis.

Uniqueness

Tiopronin-d3 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Its ability to form stable complexes with cystine and other metal ions also distinguishes it from other similar compounds .

Activité Biologique

Tiopronin-d3, a stable isotope of tiopronin, serves as an important internal standard in the quantification of tiopronin, particularly in analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). This compound is recognized for its diverse biological activities, primarily attributed to its antioxidant properties and its role in various therapeutic contexts, especially concerning oxidative stress-related disorders.

Overview of Tiopronin

Tiopronin is a thiol-based antioxidant that has been extensively studied for its protective effects against oxidative damage. It is primarily used in the treatment of cystinuria, a genetic disorder leading to the formation of cystine stones in the kidneys. Tiopronin works by forming mixed disulfides with cystine, thus increasing its solubility and preventing stone formation. The biological activity of this compound parallels that of tiopronin, enhancing our understanding of its pharmacological effects.

- Antioxidant Activity : this compound reduces free radical production in immune cells such as murine macrophages and granulocytes. This effect is dose-dependent and contributes to its protective role against oxidative stress .

- Cell Viability and Apoptosis Prevention : In studies using A549 human lung carcinoma cells exposed to tert-butyl hydroperoxide (tBHP), tiopronin demonstrated significant cytoprotective effects by suppressing reactive oxygen species (ROS) levels and preventing apoptosis. This indicates its potential utility in treating acute oxidative challenges .

- Inflammation Modulation : Tiopronin has been shown to reduce myeloperoxidase activity and pro-inflammatory cytokine production in animal models of colitis, suggesting anti-inflammatory properties that could be beneficial in inflammatory diseases .

- Hepatoprotection : In models of non-alcoholic steatohepatitis, tiopronin increased the activity of antioxidant enzymes and reversed hepatocyte degeneration, indicating a protective effect on liver function .

- Cardiovascular Effects : Tiopronin administration has been linked to reduced expression of heme oxygenase-1 mRNA and lipid peroxidation in models of cardiac hypertrophy, suggesting potential cardiovascular benefits .

Case Study 1: Cystinuria Management

A clinical study involving patients with severe homozygous cystinuria demonstrated that tiopronin effectively reduced urinary cystine levels when administered at individualized doses. The study highlighted the importance of monitoring urinary output to optimize treatment efficacy .

Case Study 2: Oxidative Stress in Lung Cells

Research on A549 cells revealed that treatment with tiopronin significantly improved cell viability under oxidative stress conditions induced by tBHP. The study quantified intracellular glutathione levels and ROS, confirming the compound's role in maintaining redox balance .

Research Findings Summary

Propriétés

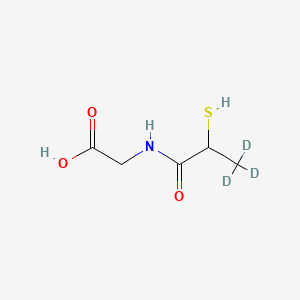

IUPAC Name |

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJWQPHMWSCST-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.